molecular formula C2H4F2O B047519 2,2-Difluoroethanol CAS No. 359-13-7

2,2-Difluoroethanol

Cat. No. B047519
CAS RN: 359-13-7
M. Wt: 82.05 g/mol
InChI Key: VOGSDFLJZPNWHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new, mild, and efficient synthesis method for 2,2-difluoro-3-hydroxyacids, which can be related to the synthesis pathways of 2,2-difluoroethanol, involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. This method highlights the selective cleavage of the CO-CF3 bond and the absence of products from the alternative CO-CF2R bond cleavage, offering a straightforward approach for the synthesis of related difluoro compounds with good to excellent yields using hexafluoro-2-propanol as a fluorine source (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

The molecular structure of 1,2-difluoroethane, closely related to 2,2-difluoroethanol, has been determined by electron diffraction, revealing the gauche conformation as the sole structure with specific bond lengths and angles. This study provides insights into the structural characteristics of difluoroethanol molecules by analogy (Schaick, Geise, Mijlhoff, & Renes, 1973).

Chemical Reactions and Properties

Difluorocarbene, closely associated with 2,2-difluoroethanol synthesis, acts as a building block for consecutive bond-forming reactions, demonstrating the potential for synthesizing a wide variety of organofluorine compounds. This reactivity provides valuable insights into the chemical reactions and properties of 2,2-difluoroethanol and its derivatives (Dilman & Levin, 2018).

Physical Properties Analysis

The study on 2,2,2-trifluoroethanol and water mixtures through molecular dynamics simulations offers an understanding of the physical properties of fluoroethanol compounds. It sheds light on densities, diffusion constants, and the thermodynamic behavior of these mixtures, which can be extrapolated to understand the physical properties of 2,2-difluoroethanol (Chitra & Smith, 2001).

Chemical Properties Analysis

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, as a difluorocarbene reagent, exhibits reactivity characteristics that provide insights into the chemical properties of 2,2-difluoroethanol. Such reagents enable efficient sources of difluorocarbene, facilitating the synthesis of difluorocyclopropane products under specific conditions, highlighting the chemical versatility and reactivity of difluoroethanol derivatives (Eusterwiemann, Martínez, & Dolbier, 2012).

Scientific Research Applications

  • Synthesis and Yield Optimization : Luo Mengfei (2012) highlighted that using low temperature and ethanol as a solvent for 2,2-difluoroethanol synthesis results in a high yield of 98.1%, indicating its efficiency in synthesizing 2,2-difluoroethanol from ethyl difluoroacetate (Luo Mengfei, 2012).

  • Surface Chemistry : The study by J. Vaynberg and L. Ng (2005) explored the surface chemistry of 2,2-difluoroethanol on Al2O3, revealing its adsorption and decomposition, which form fluorinated surface ethoxide and surface acetate under different conditions (Vaynberg & Ng, 2005).

  • Method for Synthesizing 2,2-Difluoro-3-Hydroxyacids : A method by O. Jiménez et al. (2005) for synthesizing 2,2-difluoro-3-hydroxyacids using hexafluoro-2-propanol as a fluorine source was found to provide good to excellent yields under mild conditions, showcasing a new, mild, and efficient approach (Jiménez, Bosch, & Guerrero, 2005).

  • Vibrational Spectra Analysis : M. Perttilä (1979) analyzed the vibrational spectra of 2,2-difluoroethanol and its OD deuterated analogues, revealing fundamental frequencies in argon and nitrogen matrices (Perttilä, 1979).

  • Industrialized Production Methodology : Yan Zong-gang (2010) discussed the catalytic hydrogenation of difluoroacetyl chloride as a suitable starting material for the industrialized production of 2,2-difluoroethanol, due to its simple reaction conditions and satisfactory yield (Yan Zong-gang, 2010).

  • Global Warming Potential Analysis : A study by S. R. Sellevåg et al. (2004) evaluated the global warming potentials of 2-fluoroethanol, 2,2-difluoroethanol, and 2,2,2-trifluoroethanol, finding them to be insignificant compared to CFC-11 (CCl3F), a common ozone-depleting substance (Sellevåg et al., 2004).

  • Atmospheric Degradation Pathways : N. K. Gour et al. (2019) investigated the atmospheric degradation pathways of 2,2-difluoroethanol with Cl atom, highlighting its impact on the chemical's lifetime and global warming potential (Gour et al., 2019).

  • Thermodynamic Properties : R. Malhotra and L. Woolf (1995) studied the thermodynamic properties of liquid 2,2-difluoroethanol, discovering it to be significantly less compressible than 2,2,2-trifluoroethanol (Malhotra & Woolf, 1995).

Safety And Hazards

2,2-Difluoroethanol is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .

properties

IUPAC Name

2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGSDFLJZPNWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189459
Record name 2,2-Difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethanol

CAS RN

359-13-7
Record name Difluoroethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
390
Citations
SR Sellevåg, CJ Nielsen, OA Søvde, G Myhre… - Atmospheric …, 2004 - Elsevier
The vapour phase reactions of 2-fluoroethanol, 2,2-difluoroethanol, and 2,2,2-trifluoroethanol with OH radicals and Cl atoms were studied at 298K and 1013mbar using long-path FTIR …
Number of citations: 52 www.sciencedirect.com
T Gross, N Karger, WE Price - Journal of Molecular Liquids, 1998 - Elsevier
The self-diffusion of ethanols substituted by fluorine at the methyl carbon has been studied by FTNMR using pulsed gradient spin-echo techniques. There is much interest in …
Number of citations: 10 www.sciencedirect.com
JR Durig, A Ganguly, GA Guirgis, S Bell… - Structural Chemistry, 2009 - Springer
The infrared spectra (4,000–30 cm −1 ) of the gas and solid and the Raman spectrum of liquid 2,2-difluoroethanol as well as variable temperature infrared spectra of krypton/xenon …
Number of citations: 10 link.springer.com
MT Hsieh, KH Lee, SC Kuo… - Advanced Synthesis & …, 2018 - Wiley Online Library
The properties of C−F bonds, including high thermal and chemical stability, make derivatization of organic fluorine‐containing compounds by the activation of the C−F bond and …
Number of citations: 19 onlinelibrary.wiley.com
J Vaynberg, LM Ng - Surface science, 2005 - Elsevier
The adsorption and thermal decomposition of 2,2-difluoroethanol, CF 2 H–CH 2 –OH, on a high-surface-area Al 2 O 3 surface were investigated by FTIR under high vacuum conditions. …
Number of citations: 12 www.sciencedirect.com
FPA Fabbiani, JB Arlin, G Buth, B Dittrich… - … Section C: Crystal …, 2011 - scripts.iucr.org
The antibiotic ciprofloxacin [systematic name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-4-ium-1-yl)-1,4-dihydroquinoline-3-carboxylate], has been crystallized as a 2:3 solvate with 2,2-…
Number of citations: 18 scripts.iucr.org
AJ Elliott - Kirk‐Othmer Encyclopedia of Chemical Technology, 2000 - Wiley Online Library
This article concerns ethanol fluorinated at carbon 2. 2‐Fluoroethanol behaves like a typical alcohol in its chemical reactions and is slightly more acidic than ethanol. It is usually …
Number of citations: 0 onlinelibrary.wiley.com
X Wu, J Wu, J Gao, D Xu, L Zhang, Y Ma… - Journal of Molecular …, 2022 - Elsevier
2,2-difluoroethanol (DFE) is a significant fine chemical in chemical industry. During its applications, an aqueous solution is often observed. Because DFE and water will form azeotropic …
Number of citations: 10 www.sciencedirect.com
NK Gour, NP Rajkumari, RC Deka, S Paul… - Chemical Physics …, 2019 - Elsevier
H-abstractions from CHF 2 single bond, single bondCH 2 single bond and single bondOH sites of 2, 2-difluoroethanol (CHF 2 CH 2 OH) molecule by Cl atom into the atmosphere are …
Number of citations: 5 www.sciencedirect.com
Y Morii, F Hasumi, T Kitazume - Journal of fluorine chemistry, 2004 - Elsevier
Accumulation of 2,2-difluoroethanol by bacteria - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign in / register View PDF Download …
Number of citations: 6 www.sciencedirect.com

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